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molecular formula C10H13N3O2 B8755608 1-(6-Methoxypyridin-2-yl)piperazin-2-one

1-(6-Methoxypyridin-2-yl)piperazin-2-one

Cat. No. B8755608
M. Wt: 207.23 g/mol
InChI Key: WOCHMSZDMJZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

35 mL trifluoro acetic acid was added to 5.8 g tert-butyl-4-(6-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylat in 35 mL dichlormethane under argon. The mixture was stirred for 1 h and evaporated. The residue was purified by chromatographie on silica gel (100% MeOH) to yield 4.5 g of the desired product.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
tert-butyl-4-(6-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylat
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[N:22]=2)[C:17](=[O:29])[CH2:16]1)=O)(C)(C)C>ClCCl>[CH3:28][O:27][C:23]1[N:22]=[C:21]([N:18]2[CH2:19][CH2:20][NH:15][CH2:16][C:17]2=[O:29])[CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl-4-(6-methoxypyridin-2-yl)-3-oxopiperazine-1-carboxylat
Quantity
5.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=NC(=CC=C1)OC)=O
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatographie on silica gel (100% MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)N1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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